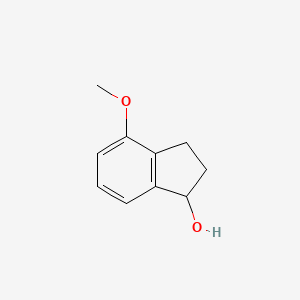

4-Methoxyindan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRBOZAOAJXXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286397 | |

| Record name | 1H-Inden-1-ol, 2,3-dihydro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67199-57-9 | |

| Record name | 1H-Inden-1-ol, 2,3-dihydro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67199-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-1-ol, 2,3-dihydro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxyindan 1 Ol and Its Analogs

Reduction of 4-Methoxy-1-indanone (B81218) and Related Indanones

The conversion of the carbonyl group in 4-methoxy-1-indanone to a hydroxyl group is a pivotal step in accessing 4-methoxyindan-1-ol. This reduction can be accomplished through catalytic hydrogenation or the use of metal hydride reagents.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation offers an efficient route for reducing indanones to indanols. Precious metal catalysts, such as platinum (Pt) and palladium (Pd), often supported on materials like silica (B1680970) (SiO₂) or mesoporous silica (SBA-15), are commonly employed. Hydrogen gas (H₂) is used as the reducing agent under pressure.

For instance, the hydrogenation of 1-indanone (B140024) using Pt nanoparticles immobilized on SBA-15 has demonstrated superior catalytic activity compared to commercial Pt/SiO₂, yielding up to 71% of 1-indanol (B147123) at 90 °C and 10 bar hydrogen pressure researchgate.net. Similarly, copper supported on silica (Cu/SiO₂) has also shown high yield and selectivity for 1-indanol formation, exhibiting good stability over multiple cycles conicet.gov.ar. However, catalysts like Pt/SiO₂ can also catalyze the hydrogenation of the aromatic ring, which is an undesirable side reaction conicet.gov.ar.

Asymmetric catalytic hydrogenation, utilizing chiral transition metal catalysts (e.g., ruthenium-based catalysts), can be employed to selectively produce enantiomerically enriched indanols from substituted indanones, a critical aspect for the synthesis of chiral drugs rsc.orggoogle.comgoogle.com.

Table 1: Catalytic Hydrogenation of Indanones to Indanols

| Indanone Substrate | Catalyst | Solvent | H₂ Pressure | Temperature (°C) | Time | Yield (%) | Selectivity (Indanol) | Reference |

| 1-Indanone | Pt/SBA-15 | n-decane | 10 bar | 30-60 | 4.5 h | ~71 | High | researchgate.net |

| 1-Indanone | Cu/SiO₂ | cyclohexane | 10 bar | 363 K (90) | Not specified | High | High | conicet.gov.ar |

| 1-Indanone | Pt/SiO₂ | cyclohexane | 10 bar | 363 K (90) | Not specified | Active | Active | conicet.gov.ar |

| 3-Aryl-indanones | Chiral Ru catalyst | Not specified | Not specified | Not specified | Not specified | Not specified | High stereoselectivity | rsc.org |

Metal Hydride Reductions (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are widely used for the reduction of ketones to secondary alcohols. These reagents are effective in reducing the carbonyl group of 4-methoxy-1-indanone to the corresponding alcohol, this compound smolecule.com.

Sodium borohydride is a mild and selective reducing agent that typically reduces aldehydes to primary alcohols and ketones to secondary alcohols, while generally leaving esters and amides unaffected masterorganicchemistry.com. Lithium aluminum hydride is a more potent reducing agent, capable of reducing a broader range of functional groups, but it also effectively reduces ketones to alcohols masterorganicchemistry.comsmolecule.comgoogle.comgoogle.com. These reductions are commonly performed in protic solvents like methanol, ethanol, or tert-butanol, or in ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether google.comgoogle.com. For example, the reduction of 4-methoxy-1-indanone with either NaBH₄ or LiAlH₄ in a suitable solvent at room temperature or under reflux conditions is reported to yield the desired this compound in high yields smolecule.com. Similarly, 6-methoxy-1-indanone (B23923) can be reduced using these reagents . The reduction of indanone 4a with NaBH₄, for instance, yielded 3-phenylindan-1-ol in high yield with a cis selectivity of 97:3 nih.gov.

Table 2: Metal Hydride Reduction of Indanones to Indanols

| Indanone Substrate | Reducing Agent | Solvent | Conditions | Yield | Selectivity (Indanol) | Reference |

| 4-Methoxy-1-indanone | NaBH₄ | Alcohol/Ether | RT/Reflux | High | High | smolecule.comgoogle.comgoogle.com |

| 4-Methoxy-1-indanone | LiAlH₄ | Alcohol/Ether | RT/Reflux | High | High | smolecule.comgoogle.comgoogle.com |

| 5-Methoxy-1-indanone (B147253) | NaBH₄ | Not specified | Not specified | High | High | smolecule.com |

| 5-Methoxy-1-indanone | LiAlH₄ | Not specified | Not specified | High | High | smolecule.com |

| 6-Methoxy-1-indanone | NaBH₄ | Alcohol | Not specified | Reported | High | |

| 6-Methoxy-1-indanone | LiAlH₄ | Alcohol | Not specified | Reported | High | |

| Indanone 4a | NaBH₄ | Not specified | Not specified | High | High cis (97:3) | nih.gov |

Multistep Synthetic Routes from Precursor Compounds

Beyond the direct reduction of the corresponding indanone, multistep synthetic strategies can be employed, involving the construction of the indanone core or the functionalization of existing indane skeletons.

From Indane Derivatives via Functionalization (e.g., Indan-4-ol)

While direct synthesis from indan-4-ol to this compound is not explicitly detailed in the provided literature, the general principle of functionalizing indane derivatives is relevant. For example, the synthesis of 4-methoxy-1-indanone can be achieved by methylating 4-hydroxy-1-indanone (B1297909) using methyl iodide and potassium carbonate in DMF prepchem.com. This suggests that introducing the methoxy (B1213986) group onto a pre-formed indane or indanone scaffold is a viable strategy.

Cyclization Strategies for Indanone Precursors (e.g., Friedel-Crafts Acylation)

The formation of the indanone ring system is frequently accomplished through intramolecular Friedel-Crafts acylation reactions. These methods are crucial for constructing the bicyclic framework, often with the methoxy substituent already incorporated into the aromatic precursor.

A common approach involves the Friedel-Crafts acylation of substituted benzene (B151609) derivatives with acylating agents, followed by an intramolecular cyclization. For instance, the synthesis of 1-indanones can be achieved via the Friedel-Crafts acylation of a substituted benzoyl chloride with ethylene, followed by an intramolecular Friedel–Crafts alkylation catalyzed by aluminum chloride (AlCl₃) researchgate.netacs.org. This method can be performed as a one-pot, scalable process.

Intramolecular Friedel–Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides is another widely used strategy nih.govd-nb.infobeilstein-journals.org. This cyclization can be catalyzed by Lewis acids such as AlCl₃ or Brønsted acids like polyphosphoric acid (PPA) researchgate.netd-nb.infobeilstein-journals.org. For example, PPA can effectively cyclize 2-methoxyphenylacetic acid to yield 6-methoxy-1-indanone in 65% yield . Additionally, the use of catalysts like terbium triflate (Tb(OTf)₃) can promote the intramolecular Friedel–Crafts acylation of 3-arylpropionic acids at elevated temperatures researchgate.net. Modern techniques, such as microwave (MW) or ultrasound (US) irradiation, have also been applied to enhance the efficiency and "greenness" of these cyclization reactions nih.gov.

Specific routes to methoxy-substituted indanones include the Friedel-Crafts acylation of 4-methoxybenzene with succinic anhydride (B1165640) followed by cyclization to produce 4-methoxy-2-indanone (B56366) , or the reaction of p-methoxyanisole with acetic anhydride under alkaline conditions to form 4-methoxy-1-indanone chembk.com. The AlCl₃-catalyzed Friedel–Crafts acylation of 3-methoxyphenylacetyl chloride is a direct route to 6-methoxy-1-indanone, yielding it in 72% .

Table 3: Friedel-Crafts Acylation and Cyclization Strategies for Indanone Synthesis

| Precursors | Reagents/Catalysts | Conditions | Product (Methoxy-Indanone) | Yield (%) | Reference |

| 4-methoxybenzene, succinic anhydride | AlCl₃ | Acylation, then cyclization | 4-methoxy-2-indanone | Not specified | |

| p-methoxyanisole | Acetic anhydride | Alkaline conditions | 4-methoxy-1-indanone | Not specified | chembk.com |

| 3-methoxyphenylacetyl chloride | AlCl₃ | DCM, Reflux, 8 hr | 6-methoxy-1-indanone | 72 | |

| 2-methoxyphenylacetic acid | PPA | 120°C, 4 hr | 6-methoxy-1-indanone | 65 | |

| 3-Arylpropionic acids | Tb(OTf)₃ | 250°C | 1-indanones | Moderate-Good | researchgate.net |

| 3-Arylpropionic acids/chlorides | Not specified | MW/US/Q-tube | 1-indanones | Not specified | nih.gov |

| Substituted benzoyl chloride, ethylene | AlCl₃ (for alkylation) | One-pot, Friedel-Crafts acylation/alkylation | 1-indanones | Not specified | researchgate.netacs.org |

Regioselective and Chemoselective Synthetic Considerations

Achieving the desired 4-methoxy substitution pattern on the indane ring requires careful control over regioselectivity during the synthesis of the indanone precursor. Furthermore, the reduction of the indanone to the indanol must be chemoselective, ensuring that only the carbonyl group is affected and other functional groups, such as the methoxy group, remain intact.

Regioselectivity: The synthesis of 4-methoxy-1-indanone necessitates strategies that direct the methoxy group to the correct position on the aromatic ring. Friedel-Crafts acylation reactions are sensitive to the electronic properties of the aromatic substrate, and the choice of starting materials and reaction conditions can influence the regiochemical outcome d-nb.info. For example, in the nitration of 4-methoxy-1-indanone, the competing directing effects of the methoxy group (ortho/para directing) and the ketone group (meta directing) lead to challenges in achieving regioselectivity for specific nitro isomers . Methods employing acetic anhydride as a solvent or using copper(II) triflate as a catalyst have been shown to improve regioselectivity in such nitration reactions .

Chemoselectivity: The reduction of the ketone in 4-methoxy-1-indanone to the alcohol must be chemoselective. Metal hydride reagents like NaBH₄ are generally chemoselective for carbonyls over esters or amides masterorganicchemistry.com. Catalytic hydrogenation, while effective, can sometimes lead to over-reduction of the aromatic ring, reducing chemoselectivity conicet.gov.ar. Modern synthetic methodologies, such as adaptations of Fujioka's chemoselective reduction, allow for the selective reduction of a ketone in the presence of other carbonyl-based functional groups, such as esters mdpi.comresearchgate.net. The development of asymmetric synthesis also highlights the importance of stereoselectivity, ensuring the formation of a specific enantiomer of the indanol if required for downstream applications rsc.orggoogle.comgoogle.comtandfonline.com.

Enantioselective Synthesis of Chiral Indan-1-ols

The development of methods to produce enantiomerically pure indan-1-ols is crucial for accessing stereochemically defined compounds. Two main approaches are employed: constructing the chiral center directly through asymmetric synthesis or resolving a pre-formed racemic mixture.

Asymmetric Reduction Methods Utilizing Optically Active Catalysts

Asymmetric reduction of prochiral ketones, such as indanones, is a powerful strategy for directly generating chiral secondary alcohols with high enantiomeric excess (ee). This approach typically involves the use of transition metal catalysts coordinated with chiral ligands.

Key Methodologies:

Transfer Hydrogenation: This method utilizes a hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixtures) in the presence of a chiral catalyst. Ruthenium-based catalysts, particularly those incorporating chiral diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have demonstrated significant efficacy in the asymmetric transfer hydrogenation of ketones, including indanones google.comgoogle.com. For instance, silica-immobilized Ru-TsDPEN catalysts have been employed for the asymmetric transfer hydrogenation of 1-indanone, achieving high enantioselectivities google.com. Catalyst loadings typically range from 1:100 to 1:250 mol/mol relative to the substrate google.com.

Pressure Hydrogenation: Similar to transfer hydrogenation, pressure hydrogenation uses molecular hydrogen (H₂) as the reducing agent in the presence of a chiral catalyst. Noyori's asymmetric hydrogenation catalysts, which are ruthenium complexes featuring phosphine (B1218219) and 1,2-diamine ligands, are highly effective for the enantioselective hydrogenation of various ketones, providing high yields and selectivities mdpi.com. While specific examples for 4-methoxyindan-1-one are not detailed, these catalytic systems are broadly applicable to prochiral ketones.

Other Catalytic Systems: While not directly applied to indan-1-ols in the provided snippets, other chiral catalytic systems, such as copper complexes with chiral phosphine ligands (e.g., Walphos), have shown high enantioselectivity in related reductions like hydrosilylation of nitriles acs.org, highlighting the broad utility of chiral transition metal catalysis in stereoselective transformations.

Data Table 2.4.1: Asymmetric Reduction of Ketones Using Optically Active Catalysts

| Catalyst System | Reaction Type | Substrate (General) | Hydrogen Source | Typical Enantiomeric Excess (ee) | Reference(s) |

| Ru-TsDPEN (e.g., (R,R)-TsDPEN Ru) | Transfer Hydrogenation | 1-Indanone | Hydrogen donor | ~99% | google.comgoogle.com |

| Noyori's Ru-catalyst | Asymmetric Hydrogenation | Ketones | H₂ gas | High | mdpi.com |

| Silica-immobilized Ru-TsDPEN | Transfer Hydrogenation | 1-Indanone | Hydrogen donor | High | google.com |

| CuII/Walphos type catalyst | Hydrosilylation | Nitriles | Polymethylhydrosiloxane | ~95.7% | acs.org |

Enzymatic Resolution Techniques for Racemic Indan (B1671822) Derivatives

Enzymatic resolution offers a complementary approach to asymmetric synthesis by selectively transforming one enantiomer of a racemic mixture. This can be achieved through various enzymatic reactions, such as hydrolysis, acylation, or oxidation/reduction, using isolated enzymes or whole microorganisms.

Key Methodologies:

Microbial Hydrolysis: Certain bacteria possess enzymes capable of selectively hydrolyzing ester or amide bonds. For example, Corynebacterium ammoniagenes IFO12612 has been employed for the kinetic resolution of racemic indan derivatives. Specifically, the hydrolysis of N-[2-(6-methoxy-indan-1-yl)ethyl]acetamide was successfully performed, yielding the (S)-amine with >99% ee and the unreacted (R)-amide with 98% ee at 44% conversion tandfonline.com. Other bacterial strains, such as Serratia marcescens and Klebsiella planticola, also showed hydrolytic activity tandfonline.com.

Lipase-Catalyzed Transformations: Lipases, particularly those from Candida species like Candida antarctica lipase (B570770) B (CAL-B), are versatile biocatalysts for kinetic resolutions. They can selectively catalyze the acylation or hydrolysis of alcohols and esters. CAL-B has been used for the acetylation of cis- and trans-3-aminoindan-1-ol, leading to enantiopure products sigmaaldrich.com. Other lipases, such as Lecitase™ Ultra, have also been investigated for the transesterification of racemic 4-arylbut-3-en-2-ol derivatives, achieving high enantioselectivities (90-99% ee) researchgate.net.

Plant Biotransformations: Whole plant cell cultures can also serve as biocatalysts for stereoselective transformations. Carrot callus cultures (Daucus carota L.) have been shown to reduce indan-1-one stereoselectively to S-(+)-indan-1-ol with over 99% ee and >50% conversion within five days nih.govsemanticscholar.org. These cultures can also oxidize racemic indan-1-ol, although with lower enantioselectivity, leaving the R-enantiomer enriched nih.govsemanticscholar.org.

Data Table 2.4.2: Enzymatic Resolution of Racemic Indan Derivatives

| Enzyme/Microorganism | Substrate | Reaction Type | Product(s) | Typical Enantiomeric Excess (ee) | Conversion | Reference(s) |

| Corynebacterium ammoniagenes IFO12612 | N-[2-(6-methoxy-indan-1-yl)ethyl]acetamide (1) | Amide Hydrolysis | (S)-amine (4) and (R)-amide (1) | (S)-amine: >99%; (R)-amide: 98% | 44% | tandfonline.com |

| Candida antarctica lipase B (CAL-B) | cis- and trans-3-aminoindan-1-ol | Acetylation | Enantiopure aminoindanols | Not specified | Not specified | sigmaaldrich.com |

| Carrot callus cultures | Indan-1-one | Ketone Reduction | S-(+)-indan-1-ol | >99% | >50% | nih.govsemanticscholar.org |

| Carrot callus cultures | Racemic Indan-1-ol | Alcohol Oxidation | R-indan-1-ol (remaining) | 57.4% S(+) | 36.7% | nih.govsemanticscholar.org |

| Lecitase™ Ultra | Racemic 4-arylbut-3-en-2-ol derivatives | Transesterification | Enantiomerically enriched alcohols/esters | 90-99% | Not specified | researchgate.net |

Chemical Reactivity and Transformations of 4 Methoxyindan 1 Ol

Oxidation Reactions of the Hydroxyl Moiety

The secondary alcohol functional group in 4-methoxyindan-1-ol can be readily oxidized to a ketone. This transformation is a fundamental reaction in organic chemistry, and several oxidizing agents can be employed to achieve this conversion. The oxidation typically yields 4-methoxyindan-1-one.

Common oxidizing agents used for the conversion of secondary alcohols to ketones include:

Chromium(VI) reagents, such as chromium trioxide (CrO₃) in acidic media (e.g., Jones reagent) or pyridinium (B92312) chlorochromate (PCC) google.comprepchem.comthieme-connect.denih.gov.

Potassium permanganate (B83412) (KMnO₄) google.comprepchem.comthieme-connect.denih.govsmolecule.com.

Dess-Martin periodinane (DMP), a milder oxidant often used for sensitive substrates prepchem.comthieme-connect.de.

Manganese dioxide (MnO₂) can also be effective for oxidizing benzylic alcohols mdpi.com.

The choice of oxidant and reaction conditions can influence the yield and selectivity of the reaction. For instance, stronger oxidants like CrO₃ or KMnO₄ might lead to over-oxidation if not carefully controlled, though secondary alcohols typically stop at the ketone stage.

Table 3.1: Oxidation of this compound

| Oxidizing Agent | Reaction Conditions | Product | Reference Basis |

| CrO₃ / H₂SO₄ (Jones) | Aqueous sulfuric acid, acetone (B3395972) or DCM | 4-Methoxyindan-1-one | google.comprepchem.com |

| PCC | Dichloromethane (B109758) (DCM), room temperature | 4-Methoxyindan-1-one | prepchem.comthieme-connect.de |

| KMnO₄ | Acidified aqueous solution | 4-Methoxyindan-1-one | google.comsmolecule.com |

| Dess-Martin Periodinane | Dichloromethane (DCM), room temperature | 4-Methoxyindan-1-one | prepchem.comthieme-connect.de |

| MnO₂ | Refluxing 1,4-dioxane | 4-Methoxyindan-1-one | mdpi.com |

Dehydration Reactions to Form Indenes

The hydroxyl group in this compound can undergo dehydration, typically under acidic conditions, to eliminate a molecule of water and form an alkene. In this case, the dehydration leads to the formation of 4-methoxyindene. This reaction is a common method for synthesizing indene (B144670) derivatives from their corresponding indanols nih.govontosight.aiunl.edu.arvulcanchem.comconicet.gov.arunl.edu.arwuxiapptec.comcore.ac.ukrsc.orgrsc.orgmasterorganicchemistry.com.

The reaction is usually catalyzed by protic acids or Lewis acids. Common catalysts include:

p-Toluenesulfonic acid (p-TsOH) nih.govontosight.aiunl.edu.arconicet.gov.arrsc.orgrsc.orgmasterorganicchemistry.com.

Sulfuric acid (H₂SO₄) nih.govunl.edu.arvulcanchem.comconicet.gov.arunl.edu.ar.

Solid acid catalysts like zeolites (e.g., HZSM-5, HMOR) unl.edu.arvulcanchem.comconicet.gov.arunl.edu.arcore.ac.uk.

The dehydration is often carried out in solvents like benzene (B151609), toluene, or chloroform, with water being removed azeotropically to drive the reaction to completion ontosight.aiunl.edu.arvulcanchem.comconicet.gov.ar. The presence of the methoxy (B1213986) group, being electron-donating, can influence the ease of carbocation formation, potentially facilitating the dehydration process.

Table 3.2: Dehydration of this compound

| Catalyst/Reagent | Solvent | Conditions | Product | Reference Basis |

| p-TsOH (catalytic) | Benzene/Toluene | Reflux, azeotropic removal of water | 4-Methoxyindene | ontosight.aiunl.edu.arrsc.orgrsc.org |

| p-TsOH (catalytic) | Chloroform | Room temperature | 4-Methoxyindene | unl.edu.ar |

| H₂SO₄ (catalytic) | Various organic | Heating | 4-Methoxyindene | nih.govvulcanchem.comconicet.gov.ar |

| Solid Acids (Zeolites) | Cyclohexane | 363 K, 2 bar pressure | 4-Methoxyindene | unl.edu.arvulcanchem.comconicet.gov.arunl.edu.ar |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group can be transformed into various other functional groups through nucleophilic substitution reactions, typically after activation by converting it into a better leaving group.

Conversion to Halogenated Indanes (e.g., Bromination)

The hydroxyl group can be replaced by a halogen atom, such as bromine, to form halogenated indanes. This is often achieved by first converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate), which is a good leaving group, followed by displacement with a halide nucleophile. Alternatively, direct halogenation reagents can be used.

Using Phosphorus Tribromide (PBr₃): This reagent directly converts alcohols to alkyl bromides caltech.edu.

Via Sulfonate Esters: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine) forms the corresponding tosylate or mesylate, which can then react with bromide sources (e.g., LiBr, NaBr) thieme-connect.de.

Direct Bromination: While less common for direct hydroxyl replacement, reagents like HBr can also effect this transformation under certain conditions. Bromination of related indane systems is documented google.comontosight.aimasterorganicchemistry.comcaltech.eduguidechem.comcapes.gov.brresearchgate.netorganic-chemistry.orgchemrxiv.orgrsc.org. For instance, the conversion of indan-1-ol to 2-bromoindan-1-ol is a known reaction google.comontosight.aiguidechem.com.

The reaction would yield a halogenated 4-methoxyindane derivative, such as 1-bromo-4-methoxyindane.

Table 3.3.1: Conversion of this compound to Halogenated Indanes

| Reagent(s) | Intermediate (if any) | Conditions | Product (Example) | Reference Basis |

| PBr₃ | N/A | Et₂O, -5 °C to RT | 1-Bromo-4-methoxyindane | caltech.edu |

| TsCl, Pyridine; then LiBr | Tosylate ester | DCM, RT; then DMF, heat | 1-Bromo-4-methoxyindane | thieme-connect.de |

| HBr | N/A | Heating | 1-Bromo-4-methoxyindane | commonorganicchemistry.com |

Amination to Indanamine Derivatives

The hydroxyl group can be replaced by an amino group to form indanamine derivatives. This transformation can be achieved through several synthetic routes:

Reductive Amination: The corresponding ketone, 4-methoxyindan-1-one, can be converted to the amine via reductive amination. This involves forming an imine or oxime intermediate, followed by reduction with agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), or catalytic hydrogenation smolecule.comunl.edu.arpsu.edugoogle.comgoogle.comnih.govresearchgate.net.

Via Leaving Group Activation: The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an azide (B81097) ion (e.g., NaN₃). The resulting azide can then be reduced to the amine, often via catalytic hydrogenation researchgate.netresearchgate.net.

Mitsunobu Reaction: The Mitsunobu reaction offers a way to convert alcohols directly into azides (using hydrazoic acid or diphenylphosphoryl azide) or amines, with inversion of stereochemistry at the carbinol center researchgate.netresearchgate.net.

These methods would lead to the formation of 4-methoxyindanamine derivatives.

Table 3.3.2: Amination of this compound Derivatives

| Starting Material/Intermediate | Reagents | Conditions | Product (Example) | Reference Basis |

| 4-Methoxyindan-1-one | NH₄OAc, NaCNBH₃ | THF, RT | 4-Methoxyindanamine | google.comgoogle.comnih.gov |

| This compound | Mesyl chloride, Et₃N; then NaN₃; then H₂/Pd-C | DCM, RT; then DMF; then CHCl₃, Pd-C | rac-2-amino-5-methoxyindane | researchgate.netresearchgate.net |

| This compound | (PhO)₂P(O)N₃, DBU | THF, RT, overnight | 1-Azido-4-methoxyindane | researchgate.net |

Transformations and Lability of the Methoxy Group

The methoxy group attached to the aromatic ring can undergo cleavage, a process known as demethylation, to yield a hydroxyl group. This reaction converts the ether into a phenol. The lability of the methoxy group is influenced by the reagents used and the electronic environment of the aromatic ring.

Common reagents for cleaving aryl methyl ethers include:

Boron Tribromide (BBr₃): A strong Lewis acid that effectively cleaves phenolic methyl ethers, typically in dichloromethane (DCM) at low to room temperatures nih.govunl.edu.arrsc.orgrsc.orgguidechem.comchemrxiv.orgcommonorganicchemistry.comresearchgate.netnih.govorgsyn.orgnih.gov.

Hydrobromic Acid (HBr): A strong protic acid that can cleave methyl ethers, usually requiring elevated temperatures rsc.orgcommonorganicchemistry.comnih.gov.

Lewis Acids: Other Lewis acids like aluminum chloride (AlCl₃) can also be used rsc.orgresearchgate.net.

Thiols: Alkyl thiols under basic conditions can also effect demethylation rsc.org.

The demethylation of this compound would result in the formation of 4-hydroxyindan-1-ol.

Table 3.4: Demethylation of the Methoxy Group

| Reagent(s) | Solvent | Conditions | Product (Example) | Reference Basis |

| BBr₃ | DCM | 0 °C to RT | 4-Hydroxyindan-1-ol | unl.edu.arcommonorganicchemistry.comresearchgate.netnih.gov |

| HBr (48% aq.) | Acetic acid (optional) | ~130 °C | 4-Hydroxyindan-1-ol | rsc.orgcommonorganicchemistry.comnih.gov |

| AlCl₃ | Acetonitrile (B52724) or DCM | Heating | 4-Hydroxyindan-1-ol | rsc.org |

| 1-Dodecanethiol / NaOH | NMP or DMSO | 130 °C | 4-Hydroxyindan-1-ol | rsc.org |

Electrophilic Aromatic Substitution Reactions on the Methoxyindan Scaffold

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The methoxy group (-OCH₃) is an activating and ortho/para-directing substituent due to its electron-donating resonance effect. Therefore, electrophiles are expected to attack primarily at the positions ortho and para to the methoxy group. Considering the indane structure, the positions available for substitution are C5, C6, and C7. The methoxy group at C4 would direct substitution to C5 (ortho) and C7 (para). The indane ring system itself can also influence regioselectivity due to steric and electronic factors.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) ulisboa.ptwikipedia.orgscirp.org. The reaction would likely yield nitro-4-methoxyindan-1-ol derivatives, with substitution favoring the C5 and C7 positions.

Halogenation: Introduction of a halogen atom (e.g., bromine, chlorine) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) masterorganicchemistry.comcapes.gov.brresearchgate.netorganic-chemistry.orgchemrxiv.orgrsc.orgulisboa.pt. Bromination of related methoxy-substituted indanes has been reported, showing substitution on the aromatic ring capes.gov.brresearchgate.netchemrxiv.orgrsc.org.

The specific regioselectivity would depend on the interplay of the directing effects of the methoxy group and the steric hindrance imposed by the fused cyclopentane (B165970) ring.

Table 3.5: Electrophilic Aromatic Substitution on the Methoxyindan Scaffold

| Reaction Type | Electrophile Source / Reagents | Conditions | Likely Products (Regioselectivity) | Reference Basis |

| Nitration | HNO₃ / H₂SO₄ (mixed acid) | Moderate temperature | Nitro-4-methoxyindan-1-ol (C5, C7) | ulisboa.ptwikipedia.orgscirp.org |

| Bromination | Br₂ / FeBr₃ | Inert solvent (e.g., CCl₄, DCM) | Bromo-4-methoxyindan-1-ol (C5, C7) | capes.gov.brresearchgate.netorganic-chemistry.orgulisboa.pt |

| Bromination | NBS | Acid catalyst (e.g., TsOH) or neutral conditions | Bromo-4-methoxyindan-1-ol (C5, C7) | researchgate.netorganic-chemistry.orgchemrxiv.org |

Compound Name Table:

| Chemical Name | CAS Number |

| This compound | Not Specified |

| 4-Methoxyindan-1-one | 13336-31-7 |

| 4-Methoxyindene | Not Specified |

| 1-Bromo-4-methoxyindane | Not Specified |

| 4-Methoxyindanamine | Not Specified |

| 4-Hydroxyindan-1-ol | Not Specified |

| Nitro-4-methoxyindan-1-ol | Not Specified |

| Bromo-4-methoxyindan-1-ol | Not Specified |

Rearrangement Reactions (e.g., Claisen, Fries, if applicable to related indan-1-ols)

Rearrangement reactions represent a significant class of organic transformations where the carbon skeleton, functional groups, or both, within a molecule are reorganized to form a structural isomer. These reactions are often driven by the formation of more stable intermediates, such as carbocations, or by specific electronic and steric driving forces. While the prompt specifically references Claisen and Fries rearrangements, it is crucial to first assess their direct applicability to this compound.

Applicability of Claisen and Fries Rearrangements to this compound

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement typically observed in allyl aryl ethers, leading to the formation of ortho-allyl phenols acs.orgmvpsvktcollege.ac.inslideshare.net. This reaction mechanism involves the concerted migration of an allyl group from an oxygen atom to an adjacent carbon atom on an aromatic ring. Similarly, the Fries rearrangement is an acid-catalyzed or photochemical rearrangement of phenolic esters, where an acyl group migrates from the phenolic oxygen to an ortho or para position on the aromatic ring, forming hydroxyaryl ketones researchgate.netmvpsvktcollege.ac.inslideshare.nettsijournals.comchemie-brunschwig.chresearchgate.net.

This compound, being a secondary alcohol, does not possess the necessary structural features—specifically, an allyl aryl ether or a phenolic ester moiety—to directly undergo the classical Claisen or Fries rearrangement mechanisms. Therefore, direct participation of this compound in these named reactions is not mechanistically feasible.

General Alcohol Rearrangements and Carbocationic Pathways

While direct Claisen or Fries rearrangements are not applicable, alcohols, including indan-1-ols, can undergo various acid-catalyzed rearrangement reactions, primarily through carbocation intermediates. Upon protonation of the hydroxyl group of this compound, followed by the loss of a water molecule, a benzylic carbocation can be generated at the C1 position of the indane ring psgcas.ac.inrsc.orgmasterorganicchemistry.com.

This benzylic carbocation is stabilized by the adjacent aromatic ring and the electron-donating methoxy group at the C4 position. Such carbocations are susceptible to further rearrangements, most notably hydride or alkyl shifts , as seen in the Wagner-Meerwein and Pinacol rearrangements mvpsvktcollege.ac.inpsgcas.ac.inrsc.orgmasterorganicchemistry.comwiley-vch.de. These shifts occur to form more stable carbocationic species, typically by converting a secondary carbocation into a tertiary one, or by relieving ring strain.

For instance, if a hydride ion migrates from an adjacent carbon to the carbocationic center, a new carbocation is formed at the site of the original hydride. This process can lead to structural isomers of the initial alcohol or products derived from further reactions of the rearranged carbocation. However, specific documented instances of such rearrangements occurring with this compound are not detailed in the readily available literature. Research on related indanols or indane derivatives has explored various transformations, including catalytic processes involving chiral ligands derived from amino-indanols acs.orgnih.gov and Friedel-Crafts cyclizations that can sometimes precede rearrangements researchgate.net.

Data Table

| Rearrangement Type | Typical Substrate | Key Transformation | Applicability to this compound |

| Claisen Rearrangement | Allyl aryl ethers | Allyl migration to aromatic ring | Not directly applicable |

| Fries Rearrangement | Phenolic esters | Acyl migration to aromatic ring | Not directly applicable |

| Wagner-Meerwein/Pinacol-type | Alcohols, 1,2-diols | Carbocation formation and skeletal rearrangement (e.g., hydride/alkyl shifts) | Potentially applicable via carbocation intermediate, but specific examples for this compound are not documented. |

Derivatives and Structural Analogs of 4 Methoxyindan 1 Ol

Synthesis of Substituted Methoxyindan-1-ols at Various Ring Positions

The synthesis of methoxyindan-1-ol derivatives involves modifications at different positions of the indane ring. While specific syntheses of 4-Methoxyindan-1-ol itself are not detailed in the provided snippets, related methoxyindan-1-ols and their precursors (indanones) are described. For instance, 5-methoxy-1-indanone (B147253) and 6-methoxy-1-indanone (B23923) are synthesized via methods such as Friedel-Crafts acylation of anisole (B1667542) or cyclization of methoxy-substituted precursors smolecule.com. The synthesis of 4-methyl-5-methoxyindan-1-one has been reported, involving Friedel-Crafts cyclizations and subsequent catalytic hydrogenolysis and oxidation steps, or an unambiguous synthesis starting from 2-methyl-3-methoxybenzyl chloride capes.gov.br. These routes highlight the versatility of indanone chemistry for introducing methoxy (B1213986) substituents at various positions.

Interconversion Pathways between Indanones, Indan-1-ols, and Indanamines

The interconversion between indanones, indan-1-ols, and indanamines represents a fundamental set of transformations in the chemistry of indane derivatives.

Indanones to Indan-1-ols: Indanones, such as 5-methoxy-1-indanone and 6-methoxy-1-indanone, can be reduced to their corresponding indan-1-ols using common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) smolecule.com. This reduction is a key step in accessing the alcohol functionality.

Indan-1-ols to Indanones: Conversely, indan-1-ols can be oxidized back to indanones. While specific reagents for this compound are not detailed, general oxidation methods for secondary alcohols are applicable.

Indan-1-ols/Indanones to Indanamines: Indanamines, such as 6-methoxy-indan-1-ylamine, can be prepared from the corresponding indan-1-ones. One method involves the conversion of 6-methoxy-indan-1-one to its oxime, followed by reduction google.comgoogle.com. Alternatively, reductive amination using reagents like sodium cyanoborohydride (NaCNBH₃) and ammonium (B1175870) acetate (B1210297) can directly convert 6-methoxy-indan-1-one to 6-methoxy-indan-1-ylamine google.comgoogle.com. These pathways are crucial for introducing the amine functionality, often for pharmaceutical applications.

Table 4.2.1: Interconversion Pathways of Indane Derivatives

| Transformation | Starting Material Type | Product Type | Common Reagents/Methods | References |

| Reduction | Indanone | Indan-1-ol | LiAlH₄, NaBH₄ | smolecule.com |

| Oxidation | Indan-1-ol | Indanone | Oxidizing agents (e.g., PCC, Swern oxidation) | (General) |

| Oxime Formation & Reduction | Indanone | Indanamine | Hydroxylamine followed by reduction (e.g., H₂, Raney Ni) | google.comgoogle.com |

| Reductive Amination | Indanone | Indanamine | NaCNBH₃, NH₄OAc | google.comgoogle.com |

| Nucleophilic Substitution (via Mesylate) | Indan-1-ol | Azide (B81097) | Mesyl chloride, NaN₃ | molaid.com |

| Azide Reduction | Azide | Amine | Pd/C, H₂ | molaid.com |

Stereochemical Aspects of Indan-1-ol Derivatives

The indan-1-ol scaffold possesses a chiral center at the C1 position, leading to enantiomers and potentially diastereomers if other chiral centers are present.

Diastereoselectivity in Synthetic Transformations

Diastereoselectivity is crucial when new chiral centers are formed or when existing ones influence the stereochemical outcome of a reaction. For example, the reduction of substituted indanones can lead to diastereomeric indan-1-ols if other chiral centers are present in the molecule. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. While specific examples for this compound are not detailed, general principles of stereoselective reductions apply. The use of chiral catalysts in the hydrogenation of 1-indanones can lead to enantiomerically enriched indanols google.com.

Determination of Absolute Configuration

Determining the absolute configuration of indan-1-ol derivatives is essential for understanding their biological activity. Several methods are employed:

Chemical Correlation: Absolute configurations can be determined by chemical correlation to known chiral compounds. For instance, derivatives have been correlated to (1R,2R)-(–)-2-aminoindan-1-ol and (1R,2R)-(–)-2-amino-5-methoxyindan-1-ol researchgate.netrsc.org.

X-ray Crystallography: Direct determination of absolute configuration can be achieved through X-ray crystallography of suitable derivatives, such as the (R,S)-isomer of 2-amino-5-methoxyindane molaid.comresearchgate.net.

Chiral Chromatography: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to separate enantiomers and determine enantiomeric excess (ee) researchgate.netmdpi.com.

Mosher's Ester/Amide Analysis: Formation of Mosher's ester or amide derivatives from the alcohol or amine, followed by NMR analysis, can reveal the enantiomeric purity researchgate.netmdpi.com.

Comparative Analysis of Methoxy Group Positional Isomers (e.g., 4- vs. 5- vs. 6-Methoxyindan-1-ol)

The position of the methoxy group on the aromatic ring of the indane system significantly influences the compound's chemical reactivity, physical properties, and biological activity.

5-Methoxyindan-1-one and 6-Methoxy-1-indanone: These isomers share the same molecular formula but differ in the methoxy group's position. Their melting points and molecular weights are similar . The methoxy group's position affects regioselectivity in functionalization reactions. For example, the directing effects of the methoxy group can enable regioselective functionalization .

Biological Activity: While specific biological activities of this compound are not detailed, studies on related methoxyindanones suggest that positional isomers can exhibit different biological profiles. For instance, derivatives of 5-methoxy-1-indanone have been explored for anti-cancer and neuroprotective properties smolecule.com. The specific positioning of the methoxy group is critical for interaction with biological targets.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 4-Methoxyindan-1-ol typically involves the reduction of its corresponding ketone precursor, 4-methoxy-1-indanone (B81218). While specific mechanistic details for the reduction of 4-methoxy-1-indanone to this compound are not extensively detailed in the provided literature, general mechanisms for ketone reduction are well-established. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently employed for such transformations smolecule.com. The reduction of a ketone to a secondary alcohol proceeds via nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate, typically by the solvent or a proton source, to yield the alcohol.

General synthetic strategies for the indanone scaffold itself often involve Friedel-Crafts reactions. For instance, Friedel-Crafts acylation of aromatic precursors followed by intramolecular cyclization is a common route to various indanones smolecule.combeilstein-journals.orgrsc.orgnih.govresearchgate.netcapes.gov.br. While these methods are foundational for accessing the indanone core, the specific mechanistic pathways for the formation of 4-methoxy-1-indanone and its subsequent reduction to this compound are areas where detailed studies would provide deeper insight.

Mechanistic Studies of Stereochemical Control in Chiral Syntheses

The synthesis of chiral molecules like this compound, which possesses a stereogenic center at the C1 position, necessitates control over stereochemistry. Mechanistic studies in this area often focus on asymmetric catalysis during the reduction of the prochiral ketone precursor, 4-methoxy-1-indanone.

Research into the asymmetric synthesis of substituted indanones has demonstrated significant success. For example, the enantioselective protonation of silyl (B83357) enol ethers derived from indanones, catalyzed by cationic Au(I)BINAP complexes, has been employed to generate chiral indanones with high enantiomeric excesses (ee), reaching up to 98% acs.org. These studies reveal that the choice of catalyst, ligand, and protective groups on the indanone scaffold critically influences the stereochemical outcome. For instance, methoxy-substituted indanones have shown variable enantioselectivities depending on the protective group, suggesting that electronic and steric effects play a crucial role in directing the stereochemical course of the reaction acs.org.

Furthermore, asymmetric reduction of related indanones and tetralones using chiral catalysts, such as dendrimeric prolinol derivatives, has yielded alcohols with high enantioselectivity (up to 97% ee) researchgate.net. Mechanistic investigations in these reductions often explore the transition states to understand how the chiral catalyst interacts with the substrate to favor the formation of one enantiomer over the other. These findings underscore the potential for developing highly stereoselective routes to chiral indanols, including this compound, through the asymmetric reduction of 4-methoxy-1-indanone.

Table 5.2.1: Enantioselectivity in Asymmetric Protonation of Substituted Indanones

| Entry | R¹ Substituent | R² Substituent | Product (Chiral Indanone) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 1 | H | H | Unsubstituted Indanone | 85 | 81 | acs.org |

| 2 | H | Br | 2-Bromoindanone | 86 | 97 | acs.org |

| 3 | Br | H | 5-Bromoindanone | 88 | 94 | acs.org |

| 4 | H | OTBS | 2-OTBS-Indanone | 82 | 78 | acs.org |

| 5 | OTBS | H | 5-OTBS-Indanone | 81 | 7 | acs.org |

| 6 | OMe | H | 5-Methoxyindanone | 84 | 4 | acs.org |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling play a vital role in understanding the behavior and properties of molecules like this compound, aiding in the prediction of reactivity, conformation, and stereochemistry.

Conformational Analysis and Molecular Geometry

While specific computational studies on the conformational analysis and molecular geometry of this compound were not explicitly detailed in the retrieved literature, general principles apply. The indane ring system, being a five-membered ring fused to an aromatic system, can adopt various conformations, such as envelope or twist forms. The presence of the hydroxyl group at the C1 position and the methoxy (B1213986) group at the C4 position will influence the preferred conformations due to steric and electronic interactions. Theoretical calculations, such as Density Functional Theory (DFT), are typically employed to determine the lowest energy conformers and analyze bond lengths, bond angles, and dihedral angles, providing a detailed molecular geometry.

Electronic Structure and Reactivity Predictions

Computational methods are instrumental in predicting the electronic structure and reactivity of this compound. Calculations of molecular orbitals, charge distributions, and frontier molecular orbitals can offer insights into the molecule's electronic properties and potential reaction sites. For instance, studies on related indanones have used quantum chemistry calculations to rationalize regioselectivity in certain reactions researchgate.net. Theoretical predictions can also elucidate reaction mechanisms, such as the concerted pathways proposed for certain transfer hydrogenation reactions involving ketones diva-portal.org. Understanding the electron distribution and the nature of the LUMO (Lowest Unoccupied Molecular Orbital) can help predict susceptibility to nucleophilic attack, while the HOMO (Highest Occupied Molecular Orbital) can indicate sites prone to electrophilic attack.

Theoretical Calculations for Absolute Configuration Assignment

In chiral synthesis, theoretical calculations are often used to support experimental assignments of absolute configuration. For compounds like this compound, where chirality is crucial, computational methods can be employed to predict spectroscopic properties, such as electronic circular dichroism (ECD) spectra. By comparing the experimentally measured ECD spectrum with theoretically calculated spectra for both possible enantiomers, the absolute configuration can be assigned researchgate.net. This approach involves calculating the molecular structure and then performing time-dependent DFT (TD-DFT) calculations to obtain the ECD spectrum. Such theoretical assignments are often validated through X-ray crystallographic studies of related compounds or derivatives acs.orgresearchgate.net.

In Silico Approaches for Scaffold Design and Interactions

The indanone and indanol frameworks, including methoxy-substituted derivatives, are recognized for their diverse biological activities and are utilized as scaffolds in medicinal chemistry and drug discovery smolecule.combeilstein-journals.org. In silico approaches such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are employed to understand how these scaffolds interact with biological targets and to design new compounds with enhanced therapeutic properties. For example, indanone derivatives have been investigated as potential antitumor, neuroprotective, and antimicrobial agents smolecule.com. QSAR models can correlate structural features and physicochemical properties with biological activity, guiding the design of new drug candidates. Molecular docking simulations can predict the binding modes and affinities of indanone-based inhibitors to specific protein targets, providing insights into their mechanisms of action at a molecular level.

Compound List:

this compound

4-methoxy-1-indanone

4-methoxyindan-2-ol

5-methoxy-1-indanone (B147253)

5-methoxyindan-1-ol

2-amino-5-methoxyindane

(R)-mandeloyl chloride

(R)- and (S)-2-amino-5-methoxyindane

Indanones (general class)

1-indanone (B140024) (general class)

Tetralones (general class)

Advanced Spectroscopic and Crystallographic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-Methoxyindan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular skeleton and the position of substituents.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, methoxy (B1213986), and hydroxyl protons. The aromatic region will show a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The proton at C7, being ortho to the methoxy group, would likely appear as a doublet, while the protons at C5 and C6 would present as a triplet and a doublet, respectively. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The benzylic proton at C1, adjacent to the hydroxyl group, will be observed as a triplet and will be shifted downfield due to the deshielding effect of the neighboring oxygen atom. The protons on C2 and C3 will show complex multiplets due to their diastereotopic nature and coupling with each other and with the proton at C1. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound will display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group. The carbon bearing the methoxy group (C4) and the carbons ortho and para to it will be shielded, appearing at higher fields compared to the unsubstituted benzene ring. The carbon atom attached to the hydroxyl group (C1) will be significantly deshielded, with a chemical shift typically in the range of 70-80 ppm. The aliphatic carbons (C2 and C3) will resonate in the upfield region of the spectrum. The methoxy carbon will give a characteristic signal around 55-60 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 | ~5.2 | t |

| H2 | ~2.0-2.2 | m |

| H3 | ~2.8-3.0 | m |

| H5 | ~6.8 | d |

| H6 | ~7.2 | t |

| H7 | ~6.9 | d |

| -OCH₃ | ~3.8 | s |

| -OH | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~75 |

| C2 | ~30 |

| C3 | ~40 |

| C3a | ~135 |

| C4 | ~158 |

| C5 | ~110 |

| C6 | ~128 |

| C7 | ~115 |

| C7a | ~145 |

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₁₂O₂ = 164.20 g/mol ). The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve the loss of a water molecule (M-18) from the alcohol, the loss of a methyl group (M-15) from the methoxy moiety, and the loss of a methoxy radical (M-31). Another prominent fragmentation would be the cleavage of the five-membered ring, leading to the formation of stable aromatic cations. The presence of characteristic fragment ions allows for the confirmation of the indanol core structure and the methoxy substituent. GC-MS analysis further allows for the separation of this compound from any impurities or isomers prior to mass analysis, thus providing a comprehensive assessment of its purity.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 164 | [M]⁺ |

| 149 | [M - CH₃]⁺ |

| 146 | [M - H₂O]⁺ |

| 133 | [M - OCH₃]⁺ |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Given the presence of a chiral center at the C1 position, this compound exists as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for characterizing these enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. This technique is highly sensitive to the stereochemical environment and can be used to determine the enantiomeric excess (ee) and the absolute configuration of a sample, often by comparison with theoretical calculations or with the spectra of structurally related compounds of known configuration. The electronic transitions associated with the aromatic chromophore in the indanol skeleton are expected to give rise to characteristic Cotton effects in the CD spectrum.

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for separating it from potential isomers.

For purity analysis, a reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be effective. A UV detector set to the absorption maximum of the aromatic ring would allow for sensitive detection and quantification of the compound and any impurities.

Furthermore, the separation of the enantiomers of this compound can be achieved using chiral HPLC. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the (R)- and (S)-enantiomers. This analytical separation is crucial for monitoring the progress of asymmetric syntheses or for the quality control of enantiomerically pure material.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methoxyindole |

| 4-methylanisole |

Applications in Advanced Organic Synthesis and Materials Science Research

4-Methoxyindan-1-ol as a Key Building Block for Complex Organic Molecules

As a functionalized indan (B1671822) derivative, this compound is recognized for its role as a key building block in the synthesis of complex organic molecules. The presence of both a hydroxyl group and a methoxy-substituted aromatic ring provides multiple sites for chemical manipulation. These functional groups can participate in various reactions, such as etherification, esterification, oxidation, reduction, and substitution, enabling the stepwise construction of elaborate molecular structures relevant to medicinal chemistry and natural product synthesis. While specific examples directly detailing its use as a key building block for complex molecules are not extensively detailed in the provided search snippets, its structural features strongly suggest this capability.

Precursor in the Synthesis of Indan-Based Scaffolds for Academic Research

The indan scaffold is a prevalent structural motif in many biologically active compounds and functional materials. This compound, or closely related precursors like 5-methoxy-1-indanone (B147253) which can be reduced to 5-methoxyindan-1-ol smolecule.com, serves as a starting point for academic research aimed at synthesizing diverse indan-based structures. These scaffolds are crucial for exploring structure-activity relationships and developing novel chemical entities.

Indanamine derivatives, particularly chiral ones, are of significant interest in pharmaceutical research due to their presence in various drug candidates. While direct synthesis of indanamines from this compound is not explicitly detailed, related indanols are precursors. For instance, indanols can be converted to indanamines through various amination strategies. The reduction of indanones to indanols, followed by functional group interconversion, is a common route. Research into chiral amines often involves the stereoselective reduction of indanones or the functionalization of indanols to introduce amine functionalities google.commdpi.comresearchgate.net. The methoxy (B1213986) group can influence the electronic properties and reactivity of the indan system, potentially directing stereoselective transformations.

Table 1: Synthesis of Indanamine Derivatives and Chiral Amines (Illustrative Pathways)

| Starting Material/Intermediate | Reaction Type | Reagents/Conditions | Product Type | Citation(s) |

| 6-methoxy-indan-1-one | Reductive Amination | NaCNBH₃, NH₄OAc | 6-methoxy-indan-1-ylamine | google.com |

| Indanone | Transfer Hydrogenation | Optically active catalyst, Hydrogen donor | Chiral Indanol | google.com |

| Indene (B144670) Oxide | Ritter Reaction | Acetonitrile (B52724), Acidic conditions, Hydrolysis | cis-Amino Alcohol | mdpi.comresearchgate.net |

| Amino Alcohol | Mosher Amide Formation | (R)-(+)-MTPA, EDC, DIEA, HOBt·H₂O, THF | Mosher Amide Derivative | mdpi.comresearchgate.net |

The indan framework can be elaborated to form more complex fused heterocyclic and polycyclic systems. The hydroxyl group in this compound can participate in cyclization reactions, either intramolecularly or intermolecularly, to create new ring systems. For example, reactions involving the hydroxyl group and adjacent carbons, or functionalization of the aromatic ring followed by cyclization, could lead to fused systems. Such strategies are fundamental in academic research for synthesizing novel molecular architectures with potential for diverse applications. Specific examples of fused systems derived directly from this compound are not detailed, but the general principle of using functionalized indanes for such constructions is well-established in organic synthesis chemsrc.com.

Role in the Development of Catalytic Systems (e.g., Dehydration Catalysis)

While specific research detailing this compound's direct role in the development of catalytic systems, particularly dehydration catalysis, is not found in the provided snippets, alcohols are common substrates or components in catalytic processes. For instance, alcohols can undergo acid-catalyzed dehydration to form alkenes. If this compound were to undergo such a reaction, it would yield a methoxy-substituted indene derivative. The methoxy group could influence the regioselectivity or rate of such a dehydration. Research into catalytic systems often involves exploring the behavior of various functionalized molecules as substrates to understand catalyst performance and mechanism.

Potential as an Intermediate for Novel Material Development (general organic chemistry application)

The versatility of this compound as an intermediate in general organic chemistry suggests its potential in material science. Functionalized indan structures can be incorporated into polymers, liquid crystals, or organic electronic materials. The aromatic ring provides rigidity and potential for π-π stacking interactions, while the hydroxyl group offers a handle for polymerization or attachment to surfaces. The methoxy group can tune electronic properties and solubility. While direct applications in novel material development are not explicitly cited, its nature as a reactive organic intermediate makes it a candidate for exploration in this field. For example, 5-methoxy-1-indanone, a related compound, is noted as an intermediate for producing advanced materials smolecule.com.

Compound List

this compound

5-methoxy-1-indanone

6-methoxy-indan-1-one

Indanols

Indanamines

Indanones

Indenes

2-amino-7-methoxy-indan-1-ol hydrochloride

2-benzyl-5-methoxy-indan-1-ol

5-Hydroxy-6-methoxyindan-1-one

Indan

6-methoxy-indan-1-ylamine

3-amino-indan-5-ol

(R)-propynylaminoindans

(S)-propynylaminoindans

(1R, 2S)-cis-amino alcohol

Indene oxide

(1R, 2S)-epoxide

(S)-amino alcohol 11

Amino ester 15

(1R, 2S)-1-amino-6-methoxy-indan-2-ol

(2S)-2-amino-3-(2,4-difluorophenyl)propan-1-ol

(2S)-2-amino-3-(2,4-dimethylphenyl)propan-1-ol hydrochloride

2-amino-6-methoxy-indan-1-ol hydrochloride

2-amino-5-methoxy-2,3-dihydro-1H-inden-1-ol

2-amino-7-bromo-2,3-dihydro-1H-inden-1-ol,hydrochloride

5,7-difluoro-1,2,3,4-tetrahydro-naphthalen-1-ylaminehydrochloride

2-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol

2-acetylamino-3-(2,4-difluorophenyl)acrylic acid

5-methoxy-2,3-dihydro-

Q & A

Q. How can contradictory data on the biological activity of this compound be resolved across studies?

- Methodology : Apply meta-analysis with inclusion criteria (e.g., purity >95%, standardized assay protocols). Use statistical tools (ANOVA, Cohen’s d) to identify variability sources. Replicate key studies under controlled conditions (e.g., cell line authentication, standardized IC protocols) .

Q. What strategies mitigate oxidation of the hydroxyl group in this compound during long-term storage?

- Methodology :

- Chemical stabilization : Add antioxidants (0.1% BHT) or store under argon.

- Lyophilization : Freeze-dry the compound and store at -20°C in vacuum-sealed vials .

Q. How does the methoxy substituent influence the compound’s reactivity in nucleophilic aromatic substitution reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Compare reaction rates with non-methoxy analogs (e.g., indan-1-ol) under identical conditions (e.g., NaH/DMF, 60°C). Characterize products via -NMR to track substitution patterns .

Q. What in silico approaches predict the environmental toxicity of this compound?

Q. How can isotopic labeling (e.g., ) be applied to track metabolic pathways of this compound in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.